Cas no 2007124-14-1 (tert-butyl N-2-amino-3-(1-ethyl-1H-imidazol-2-yl)propylcarbamate)

tert-butyl N-2-amino-3-(1-ethyl-1H-imidazol-2-yl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-amino-3-(1-ethyl-1H-imidazol-2-yl)propylcarbamate
- 2007124-14-1
- EN300-1888967
- tert-butyl N-[2-amino-3-(1-ethyl-1H-imidazol-2-yl)propyl]carbamate
-
- インチ: 1S/C13H24N4O2/c1-5-17-7-6-15-11(17)8-10(14)9-16-12(18)19-13(2,3)4/h6-7,10H,5,8-9,14H2,1-4H3,(H,16,18)
- InChIKey: JGHAMIWVPNAHLA-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(CC1=NC=CN1CC)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 268.18992602g/mol
- どういたいしつりょう: 268.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
tert-butyl N-2-amino-3-(1-ethyl-1H-imidazol-2-yl)propylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1888967-5.0g |
tert-butyl N-[2-amino-3-(1-ethyl-1H-imidazol-2-yl)propyl]carbamate |
2007124-14-1 | 5g |
$4764.0 | 2023-06-01 | ||
Enamine | EN300-1888967-0.5g |
tert-butyl N-[2-amino-3-(1-ethyl-1H-imidazol-2-yl)propyl]carbamate |
2007124-14-1 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1888967-2.5g |
tert-butyl N-[2-amino-3-(1-ethyl-1H-imidazol-2-yl)propyl]carbamate |
2007124-14-1 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1888967-10g |
tert-butyl N-[2-amino-3-(1-ethyl-1H-imidazol-2-yl)propyl]carbamate |
2007124-14-1 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1888967-1.0g |
tert-butyl N-[2-amino-3-(1-ethyl-1H-imidazol-2-yl)propyl]carbamate |
2007124-14-1 | 1g |
$1643.0 | 2023-06-01 | ||
Enamine | EN300-1888967-1g |
tert-butyl N-[2-amino-3-(1-ethyl-1H-imidazol-2-yl)propyl]carbamate |
2007124-14-1 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1888967-5g |
tert-butyl N-[2-amino-3-(1-ethyl-1H-imidazol-2-yl)propyl]carbamate |
2007124-14-1 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1888967-0.25g |
tert-butyl N-[2-amino-3-(1-ethyl-1H-imidazol-2-yl)propyl]carbamate |
2007124-14-1 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1888967-10.0g |
tert-butyl N-[2-amino-3-(1-ethyl-1H-imidazol-2-yl)propyl]carbamate |
2007124-14-1 | 10g |
$7065.0 | 2023-06-01 | ||
Enamine | EN300-1888967-0.1g |
tert-butyl N-[2-amino-3-(1-ethyl-1H-imidazol-2-yl)propyl]carbamate |
2007124-14-1 | 0.1g |
$867.0 | 2023-09-18 |
tert-butyl N-2-amino-3-(1-ethyl-1H-imidazol-2-yl)propylcarbamate 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
tert-butyl N-2-amino-3-(1-ethyl-1H-imidazol-2-yl)propylcarbamateに関する追加情報
tert-butyl N-2-amino-3-(1-ethyl-1H-imidazol-2-yl)propylcarbamate: A Comprehensive Overview
The compound tert-butyl N-2-amino-3-(1-ethyl-1H-imidazol-2-yl)propylcarbamate, identified by the CAS number 2007124-14-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in drug development due to their versatile properties and ability to form stable bonds with amino groups. The structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to an aminoalkyl chain containing an imidazole ring substituted with an ethyl group.
Recent studies have highlighted the importance of imidazole-containing compounds in medicinal chemistry, particularly in the design of bioactive molecules. The presence of the imidazole ring in tert-butyl N-2-amino-3-(1-ethyl-1H-imidazol-2-yl)propylcarbamate confers unique electronic properties, making it a promising candidate for various biological assays. Researchers have explored its potential as a lead compound in the development of antiviral and anticancer agents, leveraging its ability to interact with key biomolecules such as enzymes and receptors.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. The use of tert-butyl groups in organic synthesis is well-documented, as they provide steric protection during critical reaction steps while also enhancing the stability of intermediate products. The incorporation of the ethylimidazole moiety adds another layer of complexity, enabling the compound to exhibit diverse reactivity under different reaction conditions.
In terms of application, tert-butyl N-2-amino-3-(1-ethyl-1H-imidazol-2-yli)propylcarbamate has shown promise in peptide synthesis and as a building block for more complex molecules. Its ability to act as a protecting group for amino functionalities makes it invaluable in organic synthesis, particularly in the construction of bioactive peptides and proteins. Recent advancements in peptide chemistry have further underscored its utility, with researchers employing it in the synthesis of cyclic peptides and other challenging molecular architectures.
The structural versatility of this compound also extends to its potential use in materials science. Its ability to form stable amide bonds under mild conditions has led to its exploration in polymer chemistry, where it can serve as a cross-linking agent or a functional monomer. This opens up new avenues for its application in developing advanced materials with tailored properties.
From an environmental standpoint, the stability and biodegradability of tert-butyl N... have been subjects of recent research interest. Understanding its fate in different environmental compartments is crucial for assessing its safety and sustainability. Preliminary studies suggest that it undergoes slow hydrolysis under specific conditions, which may influence its long-term impact on ecosystems.
In conclusion, tert-butyl N... represents a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the fields of medicinal chemistry, organic synthesis, and materials science.
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